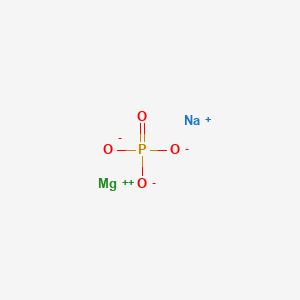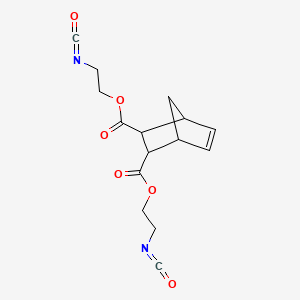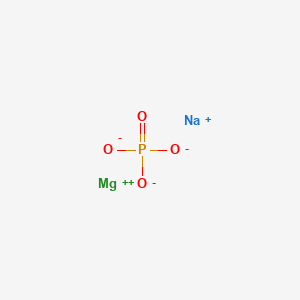
Phosphoric acid, magnesium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, magnesium sodium salt is a compound that combines phosphoric acid with magnesium and sodium ions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a white, crystalline solid that is highly soluble in water and exhibits unique chemical properties due to the presence of both magnesium and sodium ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, magnesium sodium salt can be synthesized through a neutralization reaction involving phosphoric acid, magnesium hydroxide, and sodium hydroxide. The reaction typically occurs under controlled conditions, with the reactants being mixed in stoichiometric amounts to ensure complete neutralization. The resulting solution is then evaporated to obtain the crystalline salt.
Industrial Production Methods
Industrial production of this compound often involves the use of wet-process phosphoric acid and magnesium and sodium compounds. The process includes mixing these raw materials under high-temperature and high-pressure conditions to facilitate the reaction and obtain the desired product. This method is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, magnesium sodium salt undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids and bases to form corresponding salts and water.
Substitution Reactions: Can participate in substitution reactions where one ion is replaced by another.
Complexation Reactions: Forms complexes with metal ions, enhancing its solubility and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like hydrochloric acid and bases like sodium hydroxide. These reactions typically occur under ambient conditions, although some may require heating to accelerate the reaction rate.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. For example, reacting with hydrochloric acid produces magnesium chloride, sodium chloride, and phosphoric acid.
Aplicaciones Científicas De Investigación
Phosphoric acid, magnesium sodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: Employed in biological studies to investigate the role of magnesium and sodium ions in cellular processes.
Medicine: Utilized in pharmaceutical formulations for its buffering and stabilizing properties.
Industry: Applied in the production of fertilizers, detergents, and food additives due to its ability to enhance the solubility and bioavailability of nutrients
Mecanismo De Acción
The mechanism of action of phosphoric acid, magnesium sodium salt involves its ability to dissociate into magnesium, sodium, and phosphate ions in solution. These ions interact with various molecular targets and pathways:
Magnesium Ions: Act as cofactors for numerous enzymes, playing a crucial role in biochemical reactions.
Sodium Ions: Involved in maintaining osmotic balance and nerve impulse transmission.
Phosphate Ions: Participate in energy transfer processes, such as the formation of adenosine triphosphate (ATP), and act as buffering agents to maintain pH balance
Comparación Con Compuestos Similares
Phosphoric acid, magnesium sodium salt can be compared with other similar compounds, such as:
Phosphoric Acid, Sodium Salt: Lacks magnesium ions, making it less effective in applications requiring magnesium.
Phosphoric Acid, Magnesium Salt: Does not contain sodium ions, limiting its use in processes where sodium is essential.
Phosphoric Acid, Calcium Sodium Salt: Contains calcium instead of magnesium, which can alter its chemical properties and applications
Propiedades
Número CAS |
30022-26-5 |
|---|---|
Fórmula molecular |
MgNaO4P |
Peso molecular |
142.27 g/mol |
Nombre IUPAC |
magnesium;sodium;phosphate |
InChI |
InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
Clave InChI |
YJGHGAPHHZGFMF-UHFFFAOYSA-K |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)


![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)



![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)



